Ceftriaxone - 73384-59-5

Ceftriaxone

Catalog Number: EVT-463267
CAS Number: 73384-59-5
Molecular Formula: C18H18N8O7S3
Molecular Weight: 554.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ceftriaxone is a third-generation cephalosporin antibiotic. [, , , , , , , , , , , ] This classification denotes its position within a family of antibiotics known for their broad-spectrum activity against various bacteria. [, ] Ceftriaxone is utilized in scientific research to investigate bacterial infections and resistance mechanisms, [, , , , , , , , , ] as well as to explore its potential in treating neurological conditions. []

Future Directions
  • Overcoming resistance: Investigating strategies to combat emerging Ceftriaxone resistance, [, , ] exploring alternative therapies, and developing new antibiotics with enhanced activity against resistant strains. []
  • Synergistic therapies: Examining the efficacy of combining Ceftriaxone with other antimicrobial agents to enhance its effectiveness and broaden its spectrum of activity. [, , ]
  • Neurological applications: Further exploring the potential of Ceftriaxone in treating neurological conditions, [] particularly its role in modulating glutamate transport and mitigating excitotoxicity. []
  • Pharmacokinetic studies: Investigating the optimal dosage and administration schemes for Ceftriaxone in specific patient populations, [] considering factors like renal function, age, and weight to improve treatment outcomes. []

Ceftizoxime

  • Compound Description: Ceftizoxime is a third-generation cephalosporin antibiotic. It is a metabolite of ceftriaxone and possesses a similar mechanism of action, targeting bacterial cell wall synthesis. []
  • Relevance: Ceftizoxime is a structurally related compound to ceftriaxone, arising from its metabolism. Both compounds exhibit antibacterial activity. []

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. []
  • Relevance: Cefotaxime is structurally similar to ceftriaxone and belongs to the same class of antibiotics. Both are used to treat bacterial infections, including meningitis, with cefotaxime often administered multiple times daily compared to ceftriaxone's once-daily dosing. []

Cefixime

  • Compound Description: Cefixime is an oral third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [, ]
  • Relevance: Cefixime shares structural similarities with ceftriaxone and belongs to the same class of antibiotics. Like ceftriaxone, cefixime is used to treat gonorrhea, but increasing resistance to both antibiotics has been observed. [, ]

Piperacillin

  • Compound Description: Piperacillin is an extended-spectrum, semisynthetic penicillin antibiotic used to treat bacterial infections. []
  • Relevance: While structurally different from ceftriaxone, piperacillin targets bacterial cell wall synthesis like cephalosporins. It is often combined with a β-lactamase inhibitor like tazobactam to overcome resistance mechanisms, similar to how ceftriaxone can be combined with sulbactam. []

Piperacillin/Tazobactam

  • Compound Description: This is a combination drug containing piperacillin, a β-lactam antibiotic, and tazobactam, a β-lactamase inhibitor. This combination broadens the spectrum of activity of piperacillin against bacteria that may be resistant to it. []
  • Relevance: Although piperacillin/tazobactam belongs to a different class than ceftriaxone, both are β-lactam antibiotics and inhibit bacterial cell wall synthesis. This combination is often compared to ceftriaxone/sulbactam in terms of effectiveness against specific bacterial strains, particularly those producing extended-spectrum β-lactamases (ESBLs). []

Ceftriaxone/Sulbactam

  • Compound Description: This is a combination drug that includes ceftriaxone and sulbactam. Sulbactam is a β-lactamase inhibitor that prevents the degradation of ceftriaxone by some bacteria, thereby enhancing its effectiveness. []
  • Relevance: This combination directly relates to ceftriaxone, boosting its activity against bacteria resistant to ceftriaxone alone. This is particularly relevant in the context of rising resistance to third-generation cephalosporins like ceftriaxone. []

Imipenem

  • Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic that inhibits bacterial cell wall synthesis. []
  • Relevance: Imipenem is another β-lactam antibiotic like ceftriaxone and is often used as a comparator for effectiveness against resistant strains. Notably, some strains resistant to ceftriaxone/sulbactam also exhibit resistance to imipenem. []
Source and Classification

Ceftriaxone is classified under the cephalosporin class of antibiotics, which are derived from the fungus Cephalosporium acremonium. It is a semi-synthetic derivative, designed to enhance its pharmacological properties compared to earlier cephalosporins. The compound is typically administered via intramuscular or intravenous routes due to its poor oral bioavailability.

Synthesis Analysis

Methods of Synthesis

Ceftriaxone can be synthesized through several methods, primarily involving the modification of the cephalosporin core structure. The synthesis generally involves:

  1. Formation of the β-lactam ring: This is achieved through the cyclization of a precursor molecule, often starting from 7-aminocephalosporanic acid.
  2. Side chain modification: The introduction of the 3-(5-((4-ethyl-1-piperazinyl)thio)tetrazol-1-yl) moiety at the C-7 position enhances its antibacterial activity and stability against β-lactamases.
  3. Purification and crystallization: After synthesis, ceftriaxone is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for pharmaceutical use.

Technical Details

The synthesis typically employs solvents like dimethylformamide and acetonitrile under controlled temperature conditions. The reaction times can vary, but they are often optimized to improve yield and reduce by-products.

Molecular Structure Analysis

Structure

Ceftriaxone has a complex molecular structure characterized by its β-lactam ring fused with a dihydrothiazine ring. The molecular formula is C1818H1818N88O55S, and its molecular weight is approximately 661.81 g/mol.

Data

  • Molecular Formula: C1818H1818N88O55S
  • Molecular Weight: 661.81 g/mol
  • IUPAC Name: (6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)(methoxyimino)methyl]thio]acetyl]amino]-3-(5-(4-ethylpiperazin-1-yl)-1H-tetrazol-1-yl)-3-cephem-4-carboxylic acid
Chemical Reactions Analysis

Ceftriaxone undergoes various chemical reactions that are critical for its efficacy and stability:

  1. Hydrolysis: In acidic conditions, ceftriaxone can degrade through hydrolysis, leading to loss of activity. This reaction is significant in determining its stability in different pH environments.
  2. Oxidation: Ceftriaxone is susceptible to oxidative degradation, which can occur in the presence of reactive oxygen species.
  3. Complexation: Ceftriaxone can form complexes with metal ions, which may affect its bioavailability and efficacy.

Technical Details

The degradation pathways have been studied using high-performance liquid chromatography (HPLC), revealing that ceftriaxone maintains stability under alkaline conditions but degrades rapidly in acidic environments.

Mechanism of Action

Ceftriaxone exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.

Process

  1. Binding to PBPs: Ceftriaxone binds specifically to PBPs located in the bacterial cell membrane.
  2. Inhibition of Cell Wall Synthesis: This binding inhibits transpeptidation, preventing the formation of cross-links necessary for cell wall integrity.
  3. Bacterial Lysis: As a result, bacteria become unable to maintain their structural integrity, leading to cell lysis and death.

Data

The minimum inhibitory concentration (MIC) values for ceftriaxone vary depending on the bacterial strain but generally range from 0.5 to 16 µg/mL.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ceftriaxone is typically a white to pale yellow crystalline powder.
  • Solubility: It is soluble in water and methanol but poorly soluble in organic solvents like chloroform.
  • pH Range: The pH of ceftriaxone solutions typically ranges from 6 to 8.

Chemical Properties

  • Stability: Ceftriaxone is stable under neutral and alkaline conditions but degrades rapidly in acidic environments.
  • Melting Point: The melting point of ceftriaxone is approximately 165–170 °C.
Applications

Ceftriaxone has a wide range of scientific applications primarily in medicine:

  1. Treatment of Infections: It is used for treating severe infections such as pneumonia, meningitis, sepsis, and infections caused by multidrug-resistant organisms.
  2. Surgical Prophylaxis: Due to its broad-spectrum activity, ceftriaxone is often used as prophylaxis in surgical procedures to prevent postoperative infections.
  3. Combination Therapy: Ceftriaxone may be used in combination with other antibiotics to enhance efficacy against resistant strains or polymicrobial infections.
Chemical and Pharmacological Foundations of Ceftriaxone

Structural Characterization and Synthesis of Ceftriaxone

Ceftriaxone (C₁₈H₁₈N₈O₇S₃) is a third-generation cephalosporin antibiotic characterized by a beta-lactam ring fused to a dihydrothiazine ring, forming the 7-aminocephalosporanic acid core. Its molecular weight is 554.58 g/mol, with a monoclinic crystalline structure that enhances stability. Unique structural features include:

  • C3 substituent: A chlorotriazine group that confers resistance to beta-lactamases and extends half-life by reducing renal excretion.
  • C7 substituent: An aminothiazolyl methoxyimino group that broadens gram-negative coverage by enhancing penetration through porin channels [1] [3].

Synthesis involves chemical modification of the cephalosporin C nucleus. The process includes:

  • Acylation at C7 with (2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid.
  • Functionalization at C3 with triazine derivatives.
  • Metal complexation: Ceftriaxone forms complexes with metals (e.g., Mg²⁺, Zn²⁺, Se⁴⁺) in a 1:1 ligand ratio. These complexes exhibit altered antibacterial activity—e.g., the Zn complex enhances efficacy against Streptococcus pneumoniae, while the Se complex improves activity against Escherichia coli [2].

Table 1: Ceftriaxone Metal Complexes and Antibacterial Activity

Metal IonComplex FormulaEnhanced Activity Against
Zn(II)[Zn(CFX)(H₂O)₂]·6H₂OStreptococcus pneumoniae
Se(IV)[Se(CFX)(Cl)₂]·4H₂OStaphylococcus aureus, E. coli
Mg(II)[Mg(CFX)(H₂O)₂]·4H₂ONot significant

Structure-Activity Relationship in Third-Generation Cephalosporins

Third-generation cephalosporins exhibit expanded gram-negative coverage due to strategic structural modifications:

  • C7 side chains: Aminothiazolyl oxime groups (e.g., in ceftriaxone, cefotaxime) increase affinity for gram-negative PBPs and resist degradation by beta-lactamases. The methoxyimino (—NOMe) group sterically hinders enzyme access [3] [7].
  • C3 substituents: Influence pharmacokinetics but not spectrum. Ceftriaxone’s triazine group enables biliary excretion (33–67%) and prolongs half-life (5.8–8.7 hours), whereas cefotaxime’s acetoxy group shortens half-life (1 hour) [1] [3].

Compared to earlier generations:

  • First-gen: Cephalexin’s simple C3 methyl group limits beta-lactamase stability.
  • Third-gen: Ceftriaxone’s dual C3/C7 modifications enable penetration of the blood-brain barrier and activity against Neisseria meningitidis [7].

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Ceftriaxone exerts bactericidal effects by irreversibly acylating PBPs—transpeptidases essential for peptidoglycan cross-linking. Key steps include:

  • Recognition: The beta-lactam ring mimics D-Ala-D-Ala termini of peptidoglycan strands.
  • Acylation: Ser310 in PBP’s active site nucleophilically attacks the beta-lactam carbonyl, forming a covalent ester bond.
  • Inactivation: Altered PBP conformation disrupts transpeptidase activity, causing cell wall defects and osmotic lysis [1] [8].

Resistance in Neisseria gonorrhoeae arises from PBP2 mutations:

  • Strain H041: A311V/V316P/T483S substitutions reduce acylation efficiency (k₂/Kₛ 2,300-fold lower than wild-type).
  • Altered dynamics: The β3-β4 loop shifts from "inward" (drug-accommodating) to "outward" (drug-excluding) conformations [8].

Table 2: Impact of PBP2 Mutations on Ceftriaxone Binding

StrainKey Mutationsk₂/Kₛ Reduction (vs. Wild-Type)Mechanism
FA19 (WT)None1xHigh-affinity binding
35/02I312M/V316T/G545S150xAltered β3-β4 loop dynamics
H041A311V/V316P/T483S2,300xDisrupted oxyanion hole and steric clash

Pharmacokinetic Properties: Protein Binding, Half-Life, and Tissue Penetration

Ceftriaxone’s pharmacokinetics are defined by dose-dependent protein binding and extensive tissue distribution:

  • Protein binding: Reversibly binds albumin (95% in healthy adults) via hydrophobic interactions. Binding is saturable, leading to higher free fractions at doses >2 g. Critically ill patients exhibit reduced binding (20.2–44.5% unbound) due to hypoalbuminemia, hyperbilirubinemia, or uremic toxins [1] [4].
  • Half-life: 5.8–8.7 hours in healthy adults, prolonged to 14.5 hours in ICU patients due to impaired clearance (0.96 L/h vs. 1.45 L/h in health) [4] [5].
  • Tissue penetration:
  • CNS: CSF concentrations reach 5–20% of plasma levels, sufficient for meningitis treatment (MIC ≤1 mg/L) [1].
  • Bile: Concentrations 20–150× plasma levels due to active transport, risking pseudolithiasis [1].

Renal clearance (0.32–0.73 L/h) correlates with glomerular filtration rate (r²=0.70), while non-renal clearance involves biliary excretion of unchanged drug [4].

Pharmacodynamic Modeling: AUC/MIC Ratios and Time-Dependent Bactericidal Activity

Ceftriaxone exhibits time-dependent bactericidal activity, where efficacy correlates with the duration free drug concentrations exceed the MIC (ƒT>MIC). Key pharmacodynamic indices include:

  • AUC/MIC (AUIC): A free AUIC (fAUC₂₄/MIC) ≥125 is predictive of clinical success. For S. pneumoniae (MIC ≤2 mg/L), 1 g/day achieves fAUC₂₄ = 500–600, surpassing this threshold [5] [9].
  • ƒT>MIC: Target attainment requires concentrations >MIC for 50–70% of the dosing interval. Ceftriaxone’s prolonged half-life enables once-daily dosing even for moderate pathogens (MIC ≤0.5 mg/L) [9].

In special populations:

  • Renal impairment: Reduced clearance elevates free AUC, but standard dosing remains effective due to compensatory biliary excretion.
  • Hepatic dysfunction: Hyperbilirubinemia reduces protein binding, increasing free concentrations but not requiring dose adjustment [4] [5].

Table 3: Pharmacodynamic Targets for Ceftriaxone

PathogenMIC (mg/L)Target fAUC₂₄/MICDosing RegimenProbability of Target Attainment
S. pneumoniae≤1≥1251 g/day>99%
E. coli≤0.5≥1251 g/day98%
N. gonorrhoeae≤0.125≥125500 mg/day100%

Properties

CAS Number

73384-59-5

Product Name

Ceftriaxone

IUPAC Name

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C18H18N8O7S3

Molecular Weight

554.6 g/mol

InChI

InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/t9-,15-/m1/s1

InChI Key

VAAUVRVFOQPIGI-RFAUZJTJSA-N

SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Solubility

1.05e-01 g/L

Synonyms

Anhydrous Ceftriaxone Sodium
Benaxona
Cefatriaxone
Cefaxona
Ceftrex
Ceftriaxon
Ceftriaxon Curamed
Ceftriaxon Hexal
Ceftriaxona Andreu
Ceftriaxona LDP Torlan
Ceftriaxone
Ceftriaxone Irex
Ceftriaxone Sodium
Ceftriaxone Sodium, Anhydrous
Ceftriaxone, Disodium Salt
Ceftriaxone, Disodium Salt, Hemiheptahydrate
Lendacin
Longacef
Longaceph
Ro 13 9904
Ro 13-9904
Ro 139904
Ro-13-9904
Ro13 9904
Ro13-9904
Ro139904
Rocefalin
Rocefin
Rocephin
Rocephine
Tacex
Terbac

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.